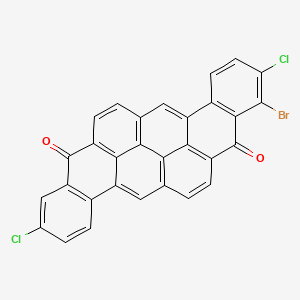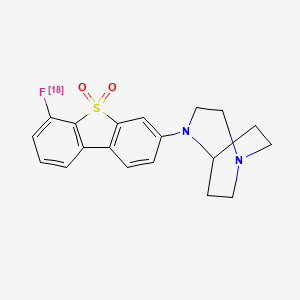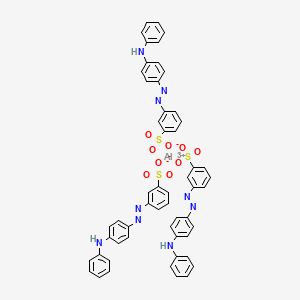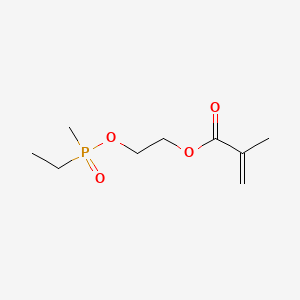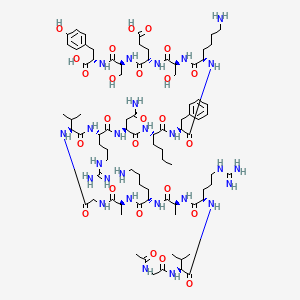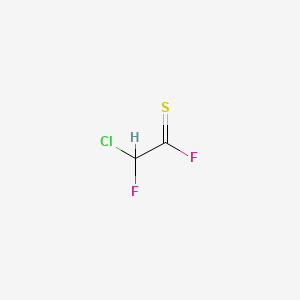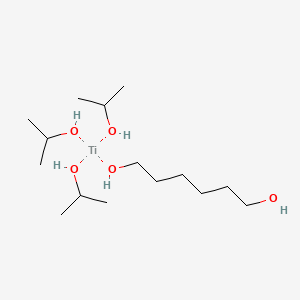
3-(Phenylmethylene)octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylmethylene)octan-2-one is an organic compound with the molecular formula C15H20O It is characterized by the presence of a phenylmethylene group attached to an octan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethylene)octan-2-one typically involves the condensation of benzaldehyde with octan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylmethylene)octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(Phenylmethylene)octan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Phenylmethylene)octan-2-one involves its interaction with specific molecular targets and pathways. The phenylmethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Phenylmethylene)hexan-2-one
- 3-(Phenylmethylene)decan-2-one
- 3-(Phenylmethylene)butan-2-one
Uniqueness
3-(Phenylmethylene)octan-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
54951-59-6 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(3E)-3-benzylideneoctan-2-one |
InChI |
InChI=1S/C15H20O/c1-3-4-6-11-15(13(2)16)12-14-9-7-5-8-10-14/h5,7-10,12H,3-4,6,11H2,1-2H3/b15-12+ |
Clé InChI |
AEKMJNFNQGGLDT-NTCAYCPXSA-N |
SMILES isomérique |
CCCCC/C(=C\C1=CC=CC=C1)/C(=O)C |
SMILES canonique |
CCCCCC(=CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


